molecular formula C18H20N4O4 B4069289 N-(3-methoxyphenyl)-3-nitro-4-piperazin-1-ylbenzamide

N-(3-methoxyphenyl)-3-nitro-4-piperazin-1-ylbenzamide

Cat. No.: B4069289
M. Wt: 356.4 g/mol
InChI Key: TUMWCDYVJUCINJ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-nitro-4-piperazin-1-ylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3-nitro-4-piperazin-1-ylbenzamide typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for efficiency, with considerations for cost, safety, and environmental impact. Industrial methods may also incorporate advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxyphenyl)-3-nitro-4-piperazin-1-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can participate in reduction reactions, often using hydrogenation catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

N-(3-methoxyphenyl)-3-nitro-4-piperazin-1-ylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-nitro-4-piperazin-1-ylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-methoxyphenyl)-4-piperazin-1-ylbenzamide
  • 3-methoxyphenyl-4-piperazin-1-ylbenzamide
  • N-(4-methoxyphenyl)-3-nitro-4-piperazin-1-ylbenzamide

Uniqueness: N-(3-methoxyphenyl)-3-nitro-4-piperazin-1-ylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-nitro-4-piperazin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-26-15-4-2-3-14(12-15)20-18(23)13-5-6-16(17(11-13)22(24)25)21-9-7-19-8-10-21/h2-6,11-12,19H,7-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMWCDYVJUCINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCNCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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